

A Comparative Meta-Analysis of Zimmer Biomet Holdings (ZBH) Knee Replacement Systems

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This guide provides a comparative overview of Zimmer Biomet Holdings (**ZBH**) total knee arthroplasty (TKA) systems, drawing upon data from systematic reviews and registry studies. The focus is on comparing the clinical performance of **ZBH**'s newer generation implants, such as the Persona® Knee System, against their predecessors and other market alternatives. This document is intended for researchers and drug development professionals seeking an objective analysis of implant efficacy based on revision rates and patient-reported outcome measures (PROMs).

Performance Based on Revision Rates: Successor vs. Predecessor Implants

A systematic review of major national joint replacement registries (including the AOANJRR, NJR, and AJRR) found no significant differences in revision rates between newer TKA implant designs and their older counterparts at any recorded time point between 1 and 15 years.^[1] This analysis included a comparison of the **ZBH** Persona® system and its predecessor, the NexGen® system, suggesting comparable implant survivorship between the two generations.^[1]

The study aggregated data from four registries, encompassing over 3.1 million primary TKAs, to compare cumulative revision rates.^[1] The findings indicate that while implant designs evolve, these changes have not demonstrably affected the rates of revision surgery.^[1]

Table 1: Comparison of TKA Revision Rates for **ZBH** and Competitor Systems (Successor vs. Predecessor)

Manufacturer	Predecessor Implant	Successor Implant	Finding from Systematic Review of Registries
Zimmer Biomet	NexGen	Persona	No significant difference in revision rates observed. [1]
Stryker	Scorpio	Triathlon	Successor system showed higher revision rates than its predecessor. [1]
DePuy Synthes	Sigma	Attune	Successor system showed higher revision rates than its predecessor. [1]
Smith & Nephew	Genesis II	Journey II / Legion	Comparable revision rates between designs. [1]

Performance Based on Patient-Reported Outcomes (PROMs)

Direct comparisons of patient-reported outcomes across various implant brands have shown minimal clinical differences. A large prospective cohort study involving 4,135 patients evaluated five common posterior-stabilized implant brands, including the Biomet Vanguard® and Zimmer NexGen® systems.[\[2\]](#)

The study found no clinically significant differences in the change of Knee Injury and Osteoarthritis Outcome Score (KOOS) from baseline to the two-year follow-up among any of the implant groups.[\[2\]](#) However, it did note that patients in the NexGen group were the most likely to be satisfied, while those with another brand were the least likely.[\[2\]](#) The overall

conclusion was that TKA provides significant improvement in function and satisfaction regardless of the specific implant design used.[2]

Another study focusing specifically on the Persona® Medial Congruent (MC) bearing compared to the DePuy ATTUNE™ Medial Stabilized Knee System highlighted design differences aiming to replicate native knee kinematics.[3] While this report provides technical data and surgeon feedback suggesting improved patient subjective scores with the ATTUNE™ MS system, it does not present data from a comparative clinical trial.[3]

Table 2: Summary of Patient-Reported Outcome Measures (PROMs) for **ZBH** Persona

Study Type	N (knees)	Follow-up	Key Outcomes Measured	Results
Prospective Cohort	86	5 years	Health state indices, EuroQol 5D (EQ-5D), Pain Scores	Statistically significant improvement in health state and EQ-5D scores at six weeks, which continued to improve. Pain at rest and while walking was eliminated in nearly all patients by one year. No implant failures were noted. [4]
Prospective Cohort	146	2 years	Oxford Knee Score (OKS), KOOS, EQ-5D, Revision Rate	OKS improved from a mean of 22.1 pre-op to 41.8 at two years. All other PROMs also increased significantly. The two-year implant survival estimate was 99%. [2]

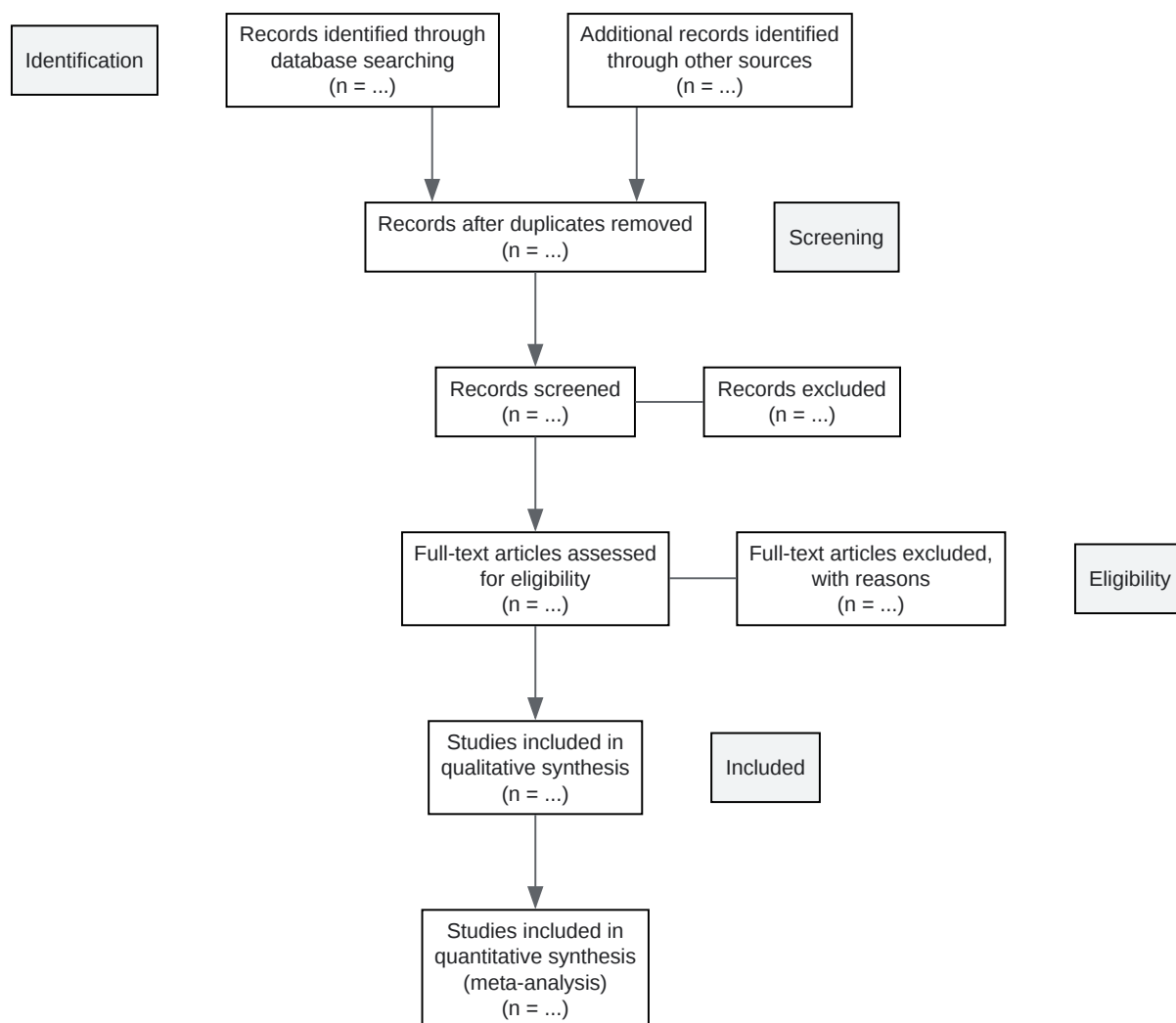
Experimental Protocols

The data presented is primarily derived from systematic reviews of national joint registries and prospective cohort studies.

- **Systematic Review of National Registries:** This methodology involves a structured search and analysis of large-scale databases that collect data on joint replacement procedures. For the revision rate comparison, researchers identified studies from the Australian Orthopaedic Association National Joint Replacement Registry (AOANJRR), the National Joint Registry for England, Wales, Northern Ireland and the Isle of Man (NJR), the American Joint Replacement Registry (AJRR), and others.^[1] These registries prospectively collect data on all primary and revision TKA procedures, including implant type and reason for revision. The analysis focused on comparing the cumulative revision rates of specific predecessor and successor implant systems from major manufacturers at various time intervals (1 to 20 years).^[1]
- **Prospective Cohort Studies:** These studies involve enrolling a specific group of patients (e.g., those receiving a Persona knee implant) and following them forward in time.^{[2][4]} Baseline data, including demographics and preoperative PROMs (like OKS, KOOS, SF-12), are collected.^[2] Patients are then evaluated at set postoperative intervals (e.g., 6 weeks, 6 months, 1 year, 2 years, 5 years) using the same PROMs to measure changes in pain, function, and quality of life.^{[2][4]} Implant survivorship is often calculated using the Kaplan-Meier method.^[2]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a systematic review and meta-analysis of clinical studies, adhering to the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.



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PRISMA flow diagram for study selection in a meta-analysis.

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